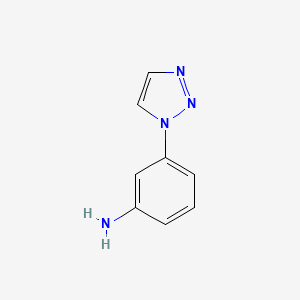

1H-1,2,3-三唑-1-基)苯胺

描述

3-(1H-1,2,3-triazol-1-yl)aniline is a compound with the molecular formula C8H8N4. It is used in the preparation of N-(pyrimidinylaminophenyl) sulfonamides as ZAP-70 inhibitors . Another similar compound, 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, is used in the preparation of pyridazines which are heterodimeric cytokines modulators for treatment of diseases .

Synthesis Analysis

The synthesis of triazole compounds has been extensively studied. One pot click chemistry is used to link triazole and benzimidazole pharmacophore to get N-((1-((1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)aniline and its derivatives . Flexible linkages in the form of –CH2–R or –O–R/–N–R were designed during synthesis .Molecular Structure Analysis

The molecular structure of 3-(1H-1,2,3-triazol-1-yl)aniline is characterized by a five-membered ring containing two carbon and three nitrogen atoms . The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .Physical and Chemical Properties Analysis

3-(1H-1,2,3-triazol-1-yl)aniline has a molecular weight of 160.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 160.074896272 g/mol . Its topological polar surface area is 56.7 Ų . It has a heavy atom count of 12 .科学研究应用

药物发现

1H-1,2,3-三唑-1-基)苯胺及其衍生物在药物发现中有着广泛的应用。它们是氨基酸、核苷酸等基本结构单元的一部分。 许多具有1,2,3-三唑核心的知名医药化合物已上市,例如抗惊厥药物鲁非酰胺,广谱头孢菌素类抗生素头孢曲松,抗癌药物羧酰胺三唑和β-内酰胺类抗生素他唑巴坦 .

有机合成

该化合物在有机合成中得到了广泛的应用。 开发简便快捷的1,2,3-三唑合成方法具有重要意义 .

高分子化学

在高分子化学领域,1H-1,2,3-三唑-1-基)苯胺起着重要的作用。 它有助于开发具有独特性能的新材料 .

超分子化学

在超分子化学中,该化合物由于其高化学稳定性、芳香性、强偶极矩和氢键能力而被广泛使用 .

生物偶联

1H-1,2,3-三唑-1-基)苯胺用于生物偶联,这是一种将两个生物分子永久连接在一起的化学策略 .

化学生物学

荧光成像

该化合物用于荧光成像,这是一种在细胞生物学中使用荧光染料来可视化细胞和细胞组分的技术 .

抗菌活性

合成了一系列含胺酯官能团的1,2,3-三唑杂化物,并对金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌、肠炎沙门氏菌、白色念珠菌和米曲霉等不同微生物菌株进行了测试。 大多数化合物对测试菌株表现出中等至极好的活性 .

未来方向

Triazole compounds have been the focus of many recent studies due to their significant biological and pharmacological properties . They have shown potential in various applications such as propellants, explosives, pyrotechnics, and especially chemotherapy . Future research may focus on exploring the diverse biological activities of these compounds and developing new synthetic methods for their preparation .

作用机制

Target of Action

1,2,3-triazole derivatives have been known to interact with various biological targets such asacetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , and epidermal growth factor receptors (EGFR) . These targets play crucial roles in various biological processes, including neurotransmission and cell growth regulation.

Mode of Action

It is known that 1,2,3-triazole derivatives can inhibit ache and buche activities , and interact with the amino acids present in the active site of EGFR . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

The inhibition of ache and buche by 1,2,3-triazole derivatives can affect cholinergic neurotransmission . Similarly, the interaction with EGFR can influence cell growth and proliferation pathways .

Pharmacokinetics

1,2,3-triazole derivatives have been reported to possess a favorable profile in adme analysis , indicating potential good bioavailability.

Result of Action

The inhibition of ache and buche by 1,2,3-triazole derivatives can potentially lead to increased acetylcholine levels, affecting neurotransmission . The interaction with EGFR can potentially influence cell growth and proliferation .

生化分析

Biochemical Properties

The 3-(1H-1,2,3-triazol-1-yl)aniline compound, like other triazoles, is capable of interacting with a variety of enzymes and receptors due to its effective dipole moment and capability of hydrogen bonding . This allows it to exhibit a broad range of biological activities .

Molecular Mechanism

Triazoles are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Triazoles, including 3-(1H-1,2,3-triazol-1-yl)aniline, are known for their stability against metabolic degradation . This suggests that the effects of this compound could be long-lasting in laboratory settings.

Metabolic Pathways

Triazoles are generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature . This suggests that 3-(1H-1,2,3-triazol-1-yl)aniline could be involved in metabolic pathways that are resistant to these types of reactions.

属性

IUPAC Name |

3-(triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGAFPBDMIPBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16279-73-5 | |

| Record name | 3-(1H-1,2,3-triazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)

![Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2409157.png)

![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)

![7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2409165.png)

![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)

![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)